molecular formula C8H9NOS2 B14632141 Carbamodithioic acid, (2-methoxyphenyl)- CAS No. 53662-50-3

Carbamodithioic acid, (2-methoxyphenyl)-

Cat. No.: B14632141
CAS No.: 53662-50-3
M. Wt: 199.3 g/mol
InChI Key: PXJTZLRCBFFFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, (2-methoxyphenyl)-, is an organosulfur compound with the general structure R–NH–CSSH, where R represents the 2-methoxyphenyl group. This moiety combines a carbamodithioic acid backbone with a methoxy-substituted aromatic ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

(2-methoxyphenyl)carbamodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS2/c1-10-7-5-3-2-4-6(7)9-8(11)12/h2-5H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTZLRCBFFFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394784
Record name Carbamodithioic acid, (2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-50-3
Record name Carbamodithioic acid, (2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-methoxyphenyl)-, typically involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate salt, which is then acidified to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-methoxyphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamodithioic acid, (2-methoxyphenyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-methoxyphenyl)-, involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and modulating oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogs: Metal Complexes (Zineb and Maneb)

Zineb (CAS 12427-38-2) and Maneb (CAS 13194-48-4) are polymeric metal complexes of carbamodithioic acid. Zineb is a zinc-ethylene-bis-dithiocarbamate, while Maneb is its manganese counterpart. Key comparisons include:

  • Structure : Zineb and Maneb feature a 1,2-ethanediylbis(carbamodithioic acid) backbone coordinated to metal ions, forming stable, high-molecular-weight polymers . In contrast, the target compound lacks metal coordination and has a single 2-methoxyphenyl substituent.
  • Applications: Both Zineb and Maneb are broad-spectrum fungicides used in agriculture, leveraging their metal-dependent reactivity to inhibit fungal enzymes . The non-metallated (2-methoxyphenyl)- derivative may lack this biocidal activity but could serve as a ligand or precursor in synthetic chemistry.
  • Stability : Metal complexes like Zineb exhibit higher thermal stability (decomposing at elevated temperatures) compared to free carbamodithioic acids, which are prone to hydrolysis or oxidation .

Ester Derivatives: Diethylcarbamodithioate Esters

Compounds such as Diethylcarbamodithioic acid 2-((4-methoxyphenyl)amino)-2-(phenylimino)ethyl ester (CAS 105858-88-6) and related esters (e.g., CAS 63906-32-1) highlight the role of esterification in modifying carbamodithioic acid properties :

  • Structure : These esters replace the acidic –SH group with a diethylcarbamodithioate moiety (R–N–CSS–O–R'), coupled with aromatic substituents (e.g., 4-methoxyphenyl). The target compound retains the free thiol group, which may enhance reactivity in metal chelation or redox reactions.
  • Applications : Esters are often used as intermediates in organic synthesis or as ligands due to their lipophilicity and tunable electronic properties . The 2-methoxyphenyl group in the target compound could similarly influence solubility or binding affinity in coordination chemistry.

Substituent Variations: Dimethyl and Cyanoethyl Esters

  • Functional Groups: The dimethyl and cyanoethyl groups increase steric bulk and polarity, respectively, compared to the 2-methoxyphenyl group.

Data Tables

Compound Name CAS Number Key Structural Features Applications Key Differences
Carbamodithioic acid, (2-methoxyphenyl)- Not available 2-methoxyphenyl-NH-CSSH Research/unknown Free thiol; no metal coordination
Zineb 12427-38-2 Zn²⁺ complex of ethylene-bis-dithiocarbamate Agricultural fungicide Polymeric metal complex; higher stability
Diethylcarbamodithioic acid ester (CAS 63906-32-1) 63906-32-1 Diethylcarbamodithioate + 4-methoxyphenyl Organic synthesis intermediate Esterified thiol; enhanced lipophilicity
Carbamodithioic acid, dimethyl-, 2-cyanoethyl ester Not available Dimethyl + cyanoethyl ester Potential ligand or intermediate Electron-withdrawing substituents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.